molecular formula C15H23NO2 B1391314 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine CAS No. 933736-79-9

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine

Cat. No.: B1391314
CAS No.: 933736-79-9
M. Wt: 249.35 g/mol
InChI Key: PLWTXGVVETUSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35. It is used primarily in biochemical and proteomics research . The compound features a piperidine ring substituted with a 4-methoxyphenethyl group and an oxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine typically involves the reaction of piperidine with 4-methoxyphenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is unique due to its specific substitution pattern on the piperidine ring. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-15-6-4-13(5-7-15)8-10-18-12-14-3-2-9-16-11-14/h4-7,14,16H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWTXGVVETUSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCOCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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